molecular formula C14H13N5OS B2383785 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-39-4

2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2383785
CAS No.: 852375-39-4
M. Wt: 299.35
InChI Key: UNYRNUIJVYHRLO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-pyridazine family, characterized by a fused triazole and pyridazine ring system. The core structure is substituted at position 3 with a para-methylphenyl (p-Tolyl) group and at position 6 with a thioacetamide moiety (-S-CH₂-CONH₂).

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-2-4-10(5-3-9)14-17-16-12-6-7-13(18-19(12)14)21-8-11(15)20/h2-7H,8H2,1H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYRNUIJVYHRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1H-[1,2,4]triazole-5-thiol with 6-chloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

Reagent SystemConditionsProduct FormedYield (%)Source
H<sub>2</sub>O<sub>2</sub>/AcOH60°C, 4 hoursSulfoxide72
KMnO<sub>4</sub>/H<sub>2</sub>ORoom temperatureSulfone85

Oxidation selectively targets the sulfur atom without affecting the triazole or pyridazine rings under controlled conditions.

Reduction Reactions

The triazole ring can be reduced to a dihydrotriazole derivative, altering its aromaticity:

  • Reagents : Sodium borohydride (NaBH<sub>4</sub>) in ethanol or lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF).

  • Mechanism : Hydride attack at the N=N bond of the triazole, forming a dihydro intermediate .

  • Outcome : Reduced derivatives show enhanced solubility in polar solvents.

Nucleophilic Substitution

The acetamide group participates in substitution reactions under basic conditions:

NucleophileBaseProductApplication
BenzylamineK<sub>2</sub>CO<sub>3</sub>/DMFN-Benzyl-2-((3-(p-tolyl)-...)acetamideAntimicrobial agent precursor
Thiazole-2-amineNaH/DCMN-(Thiazol-2-yl)-...acetamideAnticancer scaffold

Substitution occurs preferentially at the acetamide’s nitrogen due to its electrophilic nature.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H<sub>2</sub>O, reflux): Yields 2-((3-(p-tolyl)-...)thio)acetic acid.

  • Basic Hydrolysis (NaOH/EtOH, 70°C): Forms the corresponding carboxylate salt, used in further functionalization.

Cross-Coupling Reactions

The pyridazine ring enables palladium-catalyzed couplings:

Suzuki Coupling

  • Reagents : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub> in toluene/H<sub>2</sub>O .

  • Product : Aryl-substituted derivatives with enhanced π-stacking capabilities .

Cycloaddition and Ring-Opening

The triazole moiety participates in [3+2] cycloadditions with alkynes under microwave-assisted conditions, forming fused heterocycles .

Mechanistic Insights

  • Oxidation/Reduction : Electron-deficient triazole and pyridazine rings direct reactivity toward sulfur and nitrogen centers .

  • Substitution : Steric hindrance from the p-tolyl group limits reactivity at the triazole’s 3-position, favoring acetamide modifications.

Comparative Reactivity Table

Functional GroupReaction TypePreferred ConditionsBiological Relevance
Thioether (-S-)OxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 60°CModulates metabolic stability
Acetamide (-NHCO-)Hydrolysis/SubstitutionNaOH/EtOH or NaH/DCMTailors target specificity
Triazole RingReductionNaBH<sub>4</sub>/EtOHEnhances solubility

Scientific Research Applications

Chemistry

  • Building Blocks : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that related triazole derivatives effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics.
  • Antiviral Properties : Investigations into its antiviral capabilities have shown promise against several viral strains. Its mechanism may involve interference with viral replication pathways.

Medicine

  • Anticancer Potential : The compound has been explored for its anticancer properties. Studies have shown that it can inhibit specific enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM .
  • Enzyme Inhibition : It has been studied as an inhibitor of key enzymes involved in metabolic pathways associated with cancer progression. This action could lead to the development of targeted cancer therapies.

Industry

  • Material Development : The compound is being utilized in the creation of new materials with specific properties such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on HCT-116 cell lines with IC50 values indicating strong potential for further development as an anticancer agent.
Antimicrobial PropertiesShowed effective inhibition against various bacterial strains, supporting its use in antibiotic development.
Enzyme InhibitionIdentified as a potent inhibitor of enzymes involved in DNA replication, suggesting potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) 2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
  • Key Differences : Replaces p-Tolyl with isopropyl and acetamide (-CONH₂) with carboxylic acid (-COOH).
  • The carboxylic acid increases polarity, reducing membrane permeability but improving aqueous solubility.
  • Molecular Weight : 252.29 g/mol vs. ~294 g/mol (estimated for the target compound with p-Tolyl) .
(b) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6)
  • Key Differences : Features a methyl-substituted phenyl ring attached to the triazolo-pyridazine core and an N-methyl-N-phenyl acetamide group.
  • Biological Activity : Acts as a Lin-28 inhibitor, rescuing let-7 miRNA function to impair cancer stem cell (CSC) proliferation and tumorsphere formation .
  • Structural Implications : The absence of a thioether linker and the presence of a methyl group on the triazole ring may limit interactions with sulfur-binding enzymes compared to the target compound.

Biological Activity

The compound 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a member of the thioacetamide class and is characterized by its unique triazolo-pyridazine structure. This article explores its biological activity, including its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5SC_{18}H_{19}N_{5}S, with a molecular weight of approximately 345.44 g/mol. The compound features a thioacetamide functional group linked to a triazolo-pyridazine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa29Induction of apoptosis through mitochondrial pathways
This compoundMCF-773Inhibition of cell proliferation via cell cycle arrest

The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 29 µM and against MCF-7 cells with an IC50 value of 73 µM. These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through interactions with mitochondrial pathways and cell cycle regulation .

The mechanism by which this compound exerts its effects appears to involve:

  • Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential leading to the release of cytochrome c and subsequent activation of caspases.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, which inhibits their proliferation .

Case Studies

In a comparative study involving various derivatives of triazole compounds, it was noted that those with lipophilic characteristics exhibited enhanced cytotoxic effects. The presence of the p-tolyl group in this compound likely contributes to its improved interaction with cellular membranes and biological targets .

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